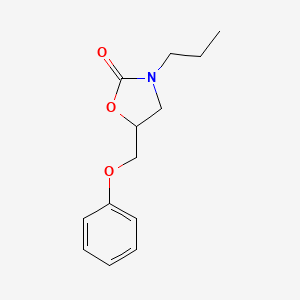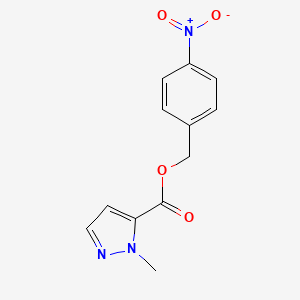![molecular formula C30H20N6O3 B10872672 3-[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-2-ol](/img/structure/B10872672.png)
3-[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 2-(14-Methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol , has the chemical formula C27H19N7O2 and a molecular weight of 473.5 g/mol . It features a complex fused-ring system, combining naphthalene, furan, and pyridine moieties.
Preparation Methods
The synthetic routes for this compound involve intricate cyclization reactions. While I don’t have specific details on industrial production methods, researchers have likely explored various strategies to access it. Further investigation into patents and scientific literature would provide more insights.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo redox reactions, potentially influenced by the phenolic group. Common reagents include oxidants (e.g., KMnO4, CrO3) and reducing agents (e.g., NaBH4).
Substitution Reactions: Given its aromatic rings, substitution reactions (e.g., electrophilic aromatic substitution) are plausible. Halogenation, nitration, and sulfonation could occur.
Major Products: These reactions could yield derivatives with modified substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and potential as a ligand in coordination chemistry.
Biology and Medicine: Investigate its biological activity, such as enzyme inhibition, receptor binding, or cytotoxicity. It could serve as a lead compound for drug development.
Industry: Applications in materials science (e.g., organic semiconductors) or as fluorescent probes are worth exploring.
Mechanism of Action
Understanding its mechanism involves identifying molecular targets and pathways. Unfortunately, specific data on this compound’s mode of action is scarce. Further studies are needed.
Comparison with Similar Compounds
Similar Compounds: Explore related structures, such as other heterocyclic compounds with fused rings.
Uniqueness: Highlight features that set this compound apart, such as its specific ring system and functional groups.
Properties
Molecular Formula |
C30H20N6O3 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-2-ol |
InChI |
InChI=1S/C30H20N6O3/c1-17-24-25(23-12-7-13-38-23)26-28-32-27(21-14-18-8-5-6-9-19(18)15-22(21)37)34-35(28)16-31-29(26)39-30(24)36(33-17)20-10-3-2-4-11-20/h2-16,25,37H,1H3 |
InChI Key |
JIVQULUKVKXFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC6=CC=CC=C6C=C5O)C7=CC=CO7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10872589.png)
![2-[3-Methyl-4-(methylethyl)phenoxy]acetohydrazide](/img/structure/B10872592.png)

![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole](/img/structure/B10872604.png)
![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10872612.png)

![N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10872621.png)
![(2E)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}prop-2-enoic acid](/img/structure/B10872623.png)
![2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10872630.png)
![2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10872633.png)

![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10872643.png)
![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10872644.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10872646.png)
